molecular formula C10H7F3O4 B13584089 2-(3-Methoxy-4-(trifluoromethyl)phenyl)-2-oxoacetic acid

2-(3-Methoxy-4-(trifluoromethyl)phenyl)-2-oxoacetic acid

Katalognummer: B13584089
Molekulargewicht: 248.15 g/mol
InChI-Schlüssel: TXDFEUMHTWFGPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Methoxy-4-(trifluoromethyl)phenyl)-2-oxoacetic acid is an organic compound with the molecular formula C10H9F3O3 and a molecular weight of 234.17 g/mol . This compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and an oxoacetic acid moiety attached to a benzene ring. It is primarily used for research purposes in various fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)-2-oxoacetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction remains a potential method for large-scale synthesis due to its efficiency and versatility in forming carbon–carbon bonds.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Methoxy-4-(trifluoromethyl)phenyl)-2-oxoacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

2-(3-Methoxy-4-(trifluoromethyl)phenyl)-2-oxoacetic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the methoxy and trifluoromethyl groups, play a crucial role in its reactivity and interactions. These groups can influence the compound’s binding affinity to enzymes, receptors, and other biomolecules, thereby modulating its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(3-Methoxy-4-(trifluoromethyl)phenyl)-2-oxoacetic acid is unique due to the presence of both the methoxy and trifluoromethyl groups, which impart distinct chemical and physical properties.

Eigenschaften

Molekularformel

C10H7F3O4

Molekulargewicht

248.15 g/mol

IUPAC-Name

2-[3-methoxy-4-(trifluoromethyl)phenyl]-2-oxoacetic acid

InChI

InChI=1S/C10H7F3O4/c1-17-7-4-5(8(14)9(15)16)2-3-6(7)10(11,12)13/h2-4H,1H3,(H,15,16)

InChI-Schlüssel

TXDFEUMHTWFGPC-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)C(=O)C(=O)O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.